molecular formula C18H21N3O4 B2976549 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide CAS No. 2176069-05-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Cat. No.: B2976549
CAS No.: 2176069-05-7
M. Wt: 343.383
InChI Key: DQRFKAXYPCTIMJ-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide (CAS 2176069-05-7) is a high-purity synthetic organic compound of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C₁₈H₂₁N₃O₄ and a molecular weight of 343.38 g/mol, this acetamide derivative features a complex structure that includes a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked to a 2-(2-oxopyrimidin-1(2H)-yl)ethyl group . The compound is characterized by its specific three-dimensional conformation; the dihydrobenzofuran core is known to adopt an envelope-like conformation, which can influence its interactions with biological targets . This compound is readily available for research applications, with suppliers offering quantities ranging from 1mg to 50mg . The primary research value of this molecule lies in its hybrid structure, which combines two pharmaceutically relevant scaffolds. The 2,3-dihydrobenzofuran component is a privileged structure in drug discovery, often associated with biological activity, and is a known derivative of commercial insecticides like Carbofuran, suggesting potential for exploring novel modes of action . The 2-oxopyrimidine (uracil) moiety is a fundamental building block in nucleobases, indicating potential applications in probing nucleotide-related pathways or enzyme interactions . While the specific mechanism of action for this exact compound is a subject of ongoing research, its molecular architecture makes it a valuable chemical probe or a starting point for developing enzyme inhibitors or receptor modulators. It is suited for in vitro studies in hit identification, lead optimization, and structure-activity relationship (SAR) investigations. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-18(2)11-13-5-3-6-14(16(13)25-18)24-12-15(22)19-8-10-21-9-4-7-20-17(21)23/h3-7,9H,8,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRFKAXYPCTIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC=NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrobenzofuran Acetamide Derivatives

The structurally closest analog is 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide (Fig. 1, ). Key differences include:

  • Substituent on Acetamide Nitrogen: The target compound substitutes the pyrimidinone-ethyl group, whereas the analog uses an o-tolyl (2-methylphenyl) group. This substitution may alter solubility and intermolecular interactions.
  • Crystallographic Data: The analog exhibits a dihedral angle of 38.13° between aromatic planes, stabilized by C–H···O interactions .
  • Synthesis: Both compounds derive from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, but the target compound requires additional steps to introduce the pyrimidinone-ethyl moiety.
Property Target Compound o-Tolyl Analog ()
Molecular Formula C₁₉H₂₁N₃O₄ (estimated) C₁₉H₂₁NO₃
Key Functional Groups 2-Oxopyrimidinyl ethyl, acetamide o-Tolyl, acetamide
Dihedral Angle Not reported 38.13°
Synthesis Yield Not reported 98.5% (intermediate step)

Pyrimidine-Containing Acetamides

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () shares a pyrimidinone motif but differs in:

  • Linkage : The target compound uses an ether-oxygen bridge, while employs a thioether (S–CH₂) linkage. Thioethers may confer higher lipophilicity but lower metabolic stability.

Chloroacetamide Herbicides ()

Commercial herbicides like alachlor and pretilachlor feature chloro-substituted acetamide cores but lack the dihydrobenzofuran scaffold. Key contrasts:

  • Toxicity Profile: Chloroacetamides are associated with higher environmental persistence and mammalian toxicity. The target compound’s dihydrobenzofuran and pyrimidinone groups may reduce toxicity while retaining pesticidal efficacy .
  • Structural Complexity : The target compound’s hybrid architecture could enhance target specificity compared to simpler chloroacetamides.

Morpholinone and Tetrahydropyrimidinone Derivatives

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () and morpholinone-based acetamides () highlight:

  • However, the target compound’s pyrimidinone-ethyl group may provide a better balance of flexibility and stability .
  • Synthetic Complexity: reports a 58% yield for a morpholinone derivative, underscoring challenges in multi-step syntheses for such hybrids .

Imidazopyridine Derivatives

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide () has a molecular weight of 417.5, significantly higher than the target compound. The imidazopyridine group may enhance π-π stacking interactions but could reduce oral bioavailability due to increased hydrophobicity .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions. For example, a related benzofuran-acetamide derivative was synthesized by refluxing 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid and sodium hydroxide, followed by acidification to yield an intermediate acid. This was converted to an acid chloride using thionyl chloride and then coupled with an amine (e.g., toluidine) in the presence of triethylamine. Key optimizations include:

  • Temperature control : Maintaining 353.15 K during thionyl chloride activation .
  • Purification : Recrystallization from ethanol or ethyl acetate to obtain high-purity crystals .
  • Catalyst use : Triethylamine as a base to neutralize HCl during amide bond formation .
StepReagents/ConditionsYield
Intermediate acid synthesisChloroacetic acid, NaOH, reflux (3 h)98.5%
Acid chloride formationThionyl chloride, toluene, 353.15 K (6 h)N/A
Amide couplingToluidine, triethylamine, 273.15 K (3 h)~58% after purification

Q. How is the molecular structure confirmed, and what analytical techniques are essential?

Structural confirmation requires:

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 38.13° between aromatic rings in a related compound), and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing) .
  • NMR/LC-MS : Validates purity and functional groups (e.g., acetamide NH signal at δ 7.69 ppm in CDCl₃) .
  • Elemental analysis : Ensures correct stoichiometry .

Advanced Research Questions

Q. What conformational features influence this compound's stability and reactivity?

The compound’s benzofuran core adopts an envelope-like conformation , with the C1 atom deviating 0.356 Å from the planar ring. This distortion, combined with weak C–H···O interactions, stabilizes the crystal lattice . The dihedral angle between aromatic rings (~38°) suggests restricted rotation, which may affect binding to biological targets or solubility . Computational modeling (e.g., DFT) could further predict electronic effects of substituents like the 2-oxopyrimidinyl group.

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

Discrepancies often arise from:

  • Reagent ratios : Excess thionyl chloride (2.5 equiv.) improves acid chloride conversion but requires careful removal to avoid side reactions .
  • Purification methods : Column chromatography vs. recrystallization can lead to yield variations. For example, silica gel chromatography with CH₂Cl₂/MeOH gradients achieved 58% yield for a morpholinone-acetamide analog, while recrystallization from ethyl acetate gave lower yields but higher purity .
  • Spectroscopic interpretation : Overlapping signals in NMR (e.g., aromatic protons) may require advanced techniques like 2D-COSY or HSQC .

Q. What methodological strategies are recommended for evaluating biological activity?

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for insecticidal activity) using Ellman’s method .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .
  • Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar acetamides?

Variations arise from:

  • Substituent effects : The 2-oxopyrimidinyl group may enhance hydrogen bonding compared to simpler alkyl chains, altering target affinity .
  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) can modulate activity. For example, a 1% DMSO vs. 0.5% DMSO vehicle may artificially inflate IC₅₀ values .

Methodological Resources

Q. What computational tools can predict this compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with enzymes or receptors .

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